

# Application Note: In-Situ Monitoring of Digermane-Based CVD Processes

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## Compound of Interest

Compound Name: *Digermane*

Cat. No.: *B087215*

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## Introduction

Chemical Vapor Deposition (CVD) utilizing **digermane** ( $Ge_2H_6$ ) is a critical process for the fabrication of high-quality germanium thin films and nanostructures, which are integral components in advanced semiconductor devices, optoelectronics, and photovoltaics. The ability to precisely control film thickness, composition, and morphology at the atomic scale is paramount for achieving desired device performance. In-situ monitoring techniques provide real-time feedback on the deposition process, enabling dynamic control of growth parameters and ensuring run-to-run reproducibility. This application note details several key in-situ monitoring techniques for **digermane**-based CVD, providing quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

## Data Presentation: Quantitative Analysis of Digermane CVD

The following table summarizes key process parameters and their impact on germanium film growth during **digermane**-based CVD, compiled from various studies. This data provides a baseline for process development and optimization.

Precursor System	Substrate	Temperature (°C)	Digermane Partial Pressure (Torr)	Growth Rate (nm/min)	Resulting Film Properties
Ge2H6	Si(100)	350	Not Specified	5.6	High-quality epitaxial Ge films
Ge2H6	Ge(100)	250 - 400	$1 \times 10^{-6} - 8.4 \times 10^{-6}$	Varies with pressure and temperature	Crystalline Ge nanowires
Ge2H6/Si2H6	Si(100)	400	Varied	Not Specified	Strained SiGe layers

## Key In-Situ Monitoring Techniques

### Spectroscopic Ellipsometry (SE)

Spectroscopic Ellipsometry is a non-invasive optical technique that measures the change in polarization of light upon reflection from a sample surface. It provides real-time information on film thickness, growth rate, optical constants (refractive index 'n' and extinction coefficient 'k'), and surface roughness.[\[1\]](#)

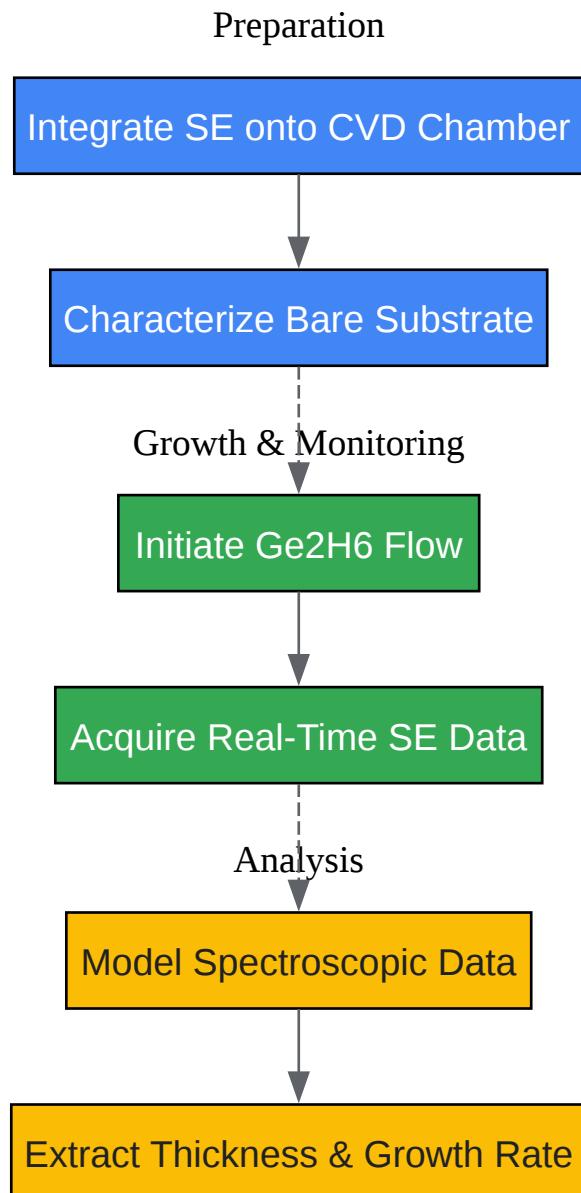
- System Setup:

- Integrate the SE heads (polarizer and analyzer arms) onto the CVD chamber viewports, ensuring an appropriate angle of incidence (typically 65-75°).
- The light source (e.g., Xenon lamp) and detector (e.g., CCD) are connected to the SE heads via fiber optic cables.
- Ensure the viewports are made of strain-free quartz to minimize polarization effects. A calibration procedure can be used to correct for any residual window birefringence.[\[2\]](#)

- Initial Substrate Characterization:

- Before introducing **digermane**, heat the substrate to the deposition temperature.

- Acquire SE data ( $\Psi$  and  $\Delta$  spectra) of the bare substrate.
- Develop an optical model of the substrate, which may include the substrate material (e.g., Si) and a native oxide layer (e.g., SiO<sub>2</sub>).
- Real-Time Growth Monitoring:
  - Initiate the flow of **digermane** and any carrier gases into the chamber to begin the deposition process.
  - Continuously acquire SE spectra at a high cadence (e.g., every 1-2 seconds) throughout the growth process.<sup>[3]</sup>
  - The software will fit the incoming data in real-time to a growth model.
- Data Analysis and Modeling:
  - The growth model typically consists of the substrate model and a layer representing the growing germanium film.
  - The optical constants of the germanium film can be represented by a dispersion model (e.g., Tauc-Lorentz or Drude-Lorentz).
  - The fitting algorithm varies the thickness and parameters of the dispersion model to minimize the difference between the measured and calculated  $\Psi$  and  $\Delta$  spectra.
  - From the model, the real-time film thickness, growth rate, and evolution of optical properties can be extracted.



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*Experimental workflow for *in-situ* spectroscopic ellipsometry.*

## Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy is a powerful technique for analyzing the gas-phase composition within the CVD reactor. By passing an infrared beam through the gas volume above the substrate, the vibrational and rotational absorption spectra of molecules can be measured,

allowing for the identification and quantification of precursor molecules, reaction byproducts, and transient species.<sup>[4]</sup>

- System Setup:
  - Modify the CVD reactor with two infrared-transparent windows (e.g., KBr or ZnSe) on opposite sides to allow the IR beam to pass through the reaction zone just above the substrate.
  - Align the FTIR spectrometer's external beam path with the reactor windows.
  - Use a sensitive detector, such as a liquid nitrogen-cooled MCT (Mercury Cadmium Telluride) detector.
- Background Spectrum Acquisition:
  - Heat the reactor to the desired deposition temperature and flow any carrier gases (e.g., H<sub>2</sub>, N<sub>2</sub>) that will be used during the process.
  - Acquire a background spectrum. This spectrum will be subtracted from subsequent sample spectra to isolate the absorptions of the species of interest.
- Real-Time Monitoring:
  - Introduce **digermane** into the reactor.
  - Continuously collect FTIR spectra throughout the deposition process. The collection time for each spectrum will depend on the desired signal-to-noise ratio and the rate of change of the gas composition.
- Data Analysis:
  - Subtract the background spectrum from each collected sample spectrum to obtain the absorbance spectrum of the gas-phase species.
  - Identify the characteristic absorption peaks for **digermane** (Ge-H stretching and bending modes) and potential byproducts like germane (GeH<sub>4</sub>) and hydrogen (H<sub>2</sub>).

- The concentration of each species can be quantified using the Beer-Lambert law, provided calibration spectra are available.

## Quadrupole Mass Spectrometry (QMS)

Real-time mass spectrometry provides detailed information about the gas-phase composition by sampling the reactor exhaust or the gas directly from the reaction zone. It can identify and quantify the partial pressures of the precursor, carrier gases, and reaction byproducts.

- System Setup:

- Connect a quadrupole mass spectrometer to the CVD reactor's exhaust line through a pressure-reducing sampling system (e.g., a differentially pumped system with a capillary or orifice).[5]
- The sampling system is crucial to reduce the pressure from the reactor (typically in the Torr range) to the operating pressure of the QMS (high vacuum,  $<10^{-5}$  Torr).

- Background Analysis:

- With the carrier gas flowing at the process pressure, acquire a background mass spectrum to identify residual gases in the system.

- Real-Time Monitoring:

- Introduce **digermane** into the reactor and begin the deposition process.
- Continuously monitor the mass spectrum. Key masses to monitor for **digermane** and its fragments include those corresponding to  $\text{Ge}_2\text{H}_x^+$  and  $\text{GeH}_x^+$  ions.
- Monitor the partial pressures of expected byproducts, such as  $\text{H}_2$  ( $m/z=2$ ) and germane ( $\text{GeH}_4$  and its fragments).

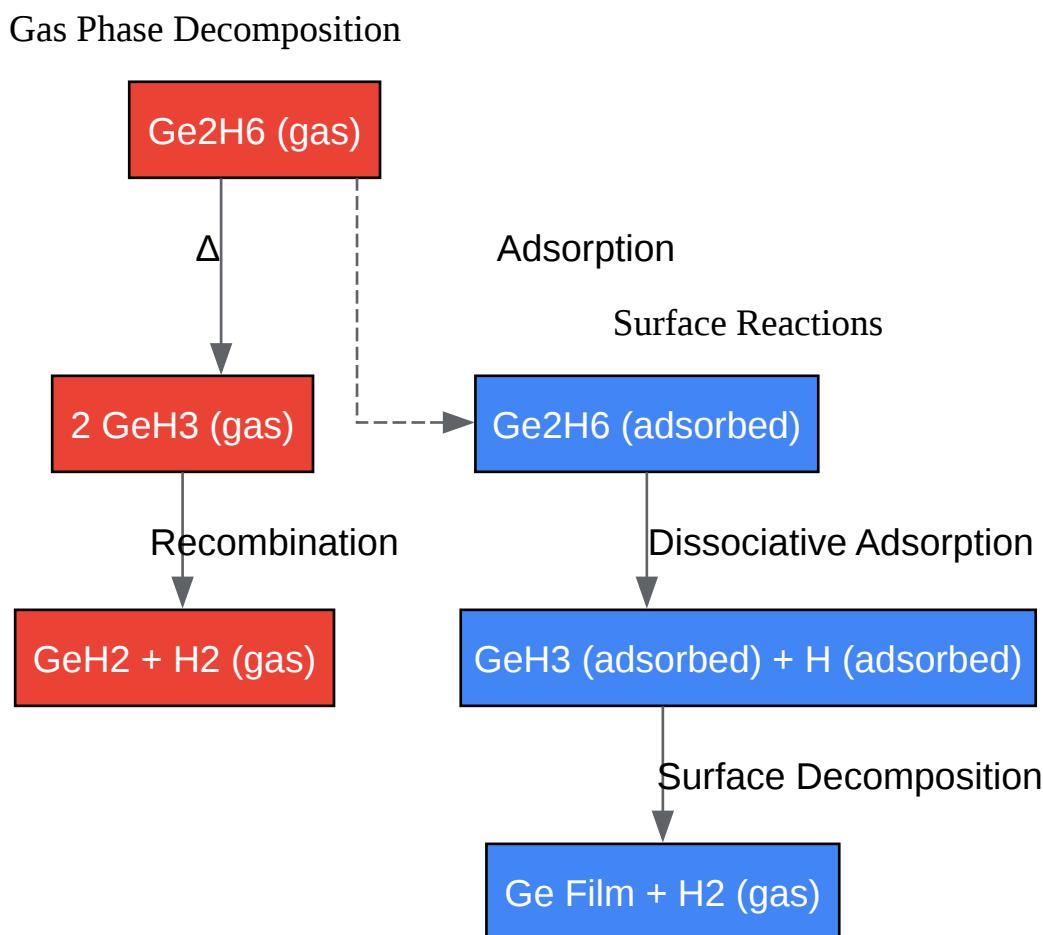
- Data Analysis:

- Track the intensity of specific mass-to-charge ratio ( $m/z$ ) peaks over time to monitor the consumption of the **digermane** precursor and the formation of byproducts.

- Changes in the fragmentation pattern of **digermane** can provide insights into gas-phase reactions.

## Digermane Decomposition Pathway

The thermal decomposition of **digermane** is a key process in the CVD of germanium. Understanding this pathway is crucial for controlling the growth chemistry. The decomposition can proceed through several steps, both in the gas phase and on the substrate surface. The following diagram illustrates a proposed decomposition pathway.<sup>[6][7]</sup>



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*Proposed thermal decomposition pathway of **digermane** in a CVD process.*

## Conclusion

In-situ monitoring is an indispensable tool for the development and control of **digermane**-based CVD processes. Spectroscopic ellipsometry, FTIR spectroscopy, and quadrupole mass spectrometry provide complementary, real-time information on film growth, gas-phase chemistry, and reaction byproducts. By implementing these techniques, researchers and engineers can gain a deeper understanding of the deposition process, leading to enhanced control over material properties, improved reproducibility, and the development of next-generation electronic and photonic devices.

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